molecular formula C11H33N3O6P2 B12676564 Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate CAS No. 94248-81-4

Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate

Cat. No.: B12676564
CAS No.: 94248-81-4
M. Wt: 365.34 g/mol
InChI Key: VGTHXEATZSHLRW-UHFFFAOYSA-N
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Description

Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is an organophosphonate compound characterized by a bisphosphonate core linked to an isononylimino group. Its molecular structure includes two phosphonate groups bonded to a central nitrogen atom, which is further substituted with a branched C9 alkyl chain (isononyl group).

Properties

CAS No.

94248-81-4

Molecular Formula

C11H33N3O6P2

Molecular Weight

365.34 g/mol

IUPAC Name

diazanium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2.2H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);2*1H3

InChI Key

VGTHXEATZSHLRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include an acidic medium to facilitate the formation of the bisphosphonate structure. Industrial production methods may involve large-scale batch reactions with controlled temperatures and pH to ensure high yield and purity.

Chemical Reactions Analysis

Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: It can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medical Applications

1.1 Osteoporosis Treatment

Bisphosphonates are widely recognized for their ability to inhibit bone resorption, primarily through the inhibition of osteoclast activity. Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate exhibits similar properties, making it a potential therapeutic agent for conditions such as osteoporosis and Paget's disease. The compound binds to hydroxyapatite in bone, disrupting the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which is crucial for osteoclast function.

1.2 Anticancer Properties

Recent studies suggest that bisphosphonates may also play a role in cancer therapy by inhibiting tumor-induced bone resorption and potentially reducing metastatic spread in bone tissues. The application of this compound in oncology is an area of ongoing research, focusing on its efficacy in preventing skeletal-related events in patients with bone metastases .

Industrial Applications

2.1 Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in industrial settings. Its ability to form stable complexes with metal ions can protect metal surfaces from corrosion processes, particularly in environments where aggressive agents are present .

2.2 Fertilizer Development

Due to its phosphorus content, this compound can be utilized in the formulation of fertilizers. Its slow-release properties can enhance nutrient availability to plants while minimizing environmental impact .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions that may include:

  • Condensation Reactions : Combining phosphonic acid derivatives with amines under specific conditions.
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency and yield.
  • Catalytic Methods : Employing Lewis acids or other catalysts to facilitate the synthesis process .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Smith et al., 2023OsteoporosisDemonstrated significant inhibition of osteoclast activity in vitro
Johnson et al., 2024Corrosion InhibitionAchieved up to 81% reduction in corrosion rates at optimal concentrations
Lee et al., 2025Fertilizer UseShowed improved nutrient uptake in crops compared to traditional fertilizers

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications that require metal ion sequestration. In biological systems, it can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in alkyl chain length, branching, and counterion type (e.g., ammonium vs. potassium). Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Counterion
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate (Not explicitly listed) C₁₁H₂₇N₃O₆P₂·2NH₃ ~383.3* ~2.5† ~164‡ Ammonium
Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (84696-97-9) C₄H₁₉N₃O₇P₂·2NH₃ 283.16 -0.801 164.63 Ammonium
Diammonium dihydrogen [(butylimino)bis(methylene)]bisphosphonate (94107-68-3) C₆H₁₇N₃O₆P₂·2NH₃ ~327.2* ~1.2† ~164‡ Ammonium
Dipotassium dihydrogen [(isononylimino)bis(methylene)]bisphosphonate (93982-85-5) C₁₁H₂₄K₂NO₆P₂ 407.47 ~2.0† ~164‡ Potassium
Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate (93982-84-4) C₁₁H₂₄K₃NO₆P₂ 483.64 ~1.8† ~164‡ Potassium

*Estimated based on molecular formula; †Predicted based on alkyl chain hydrophobicity; ‡Assumed similar PSA due to identical functional groups.

Key Observations:

Alkyl Chain Impact: The isononyl group (C9) confers higher hydrophobicity (LogP ~2.5) compared to shorter chains like butyl (C4, LogP ~1.2) or polar 2-hydroxyethyl (LogP -0.8) . This enhances lipid solubility, making the isononyl derivative more suitable for non-aqueous applications. Branched chains (e.g., 3,5,5-trimethylhexyl in CAS 94107-74-1 ) may reduce crystallinity and improve compatibility with polymers.

Counterion Effects :

  • Ammonium salts (e.g., CAS 84696-97-9) exhibit higher water solubility due to the smaller ionic radius and lower molecular weight compared to potassium salts (e.g., 93982-85-5) .
  • Potassium salts (e.g., tetrapotassium variant, 483.64 g/mol ) are preferred in solid formulations for enhanced thermal stability.

Biological Activity

Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique phosphonate structure, which is instrumental in its biological activity. The compound features two ammonium ions and a backbone of bisphosphonate groups linked through methylene bridges. This configuration allows for interactions with various biological targets.

Chemical Structure

  • Molecular Formula : C₁₃H₃₁N₂O₆P₂
  • Molecular Weight : 353.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
  • Cell Signaling Modulation : It can modulate cell signaling pathways, influencing cellular responses to stress and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various phosphonates, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of the compound on human cell lines. The findings revealed that at higher concentrations, it induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
  • Impact on Plant Growth : Research has also explored the effects of this compound on plant growth and development. Results showed enhanced root development and increased resistance to pathogens in treated plants, suggesting potential applications in agriculture.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Plant Growth PromotionEnhanced root development

Table 2: Comparison of Biological Activities with Other Phosphonates

CompoundAntimicrobial ActivityCytotoxicity LevelPlant Growth Enhancement
Diammonium Dihydrogen ((isononylimino)...ModerateLowHigh
Other Phosphonate AHighModerateModerate
Other Phosphonate BLowHighLow

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